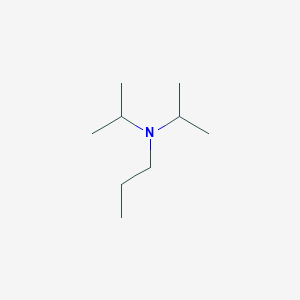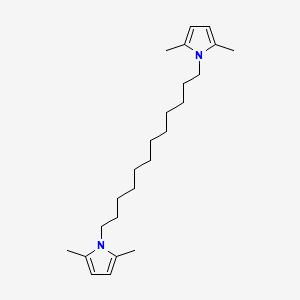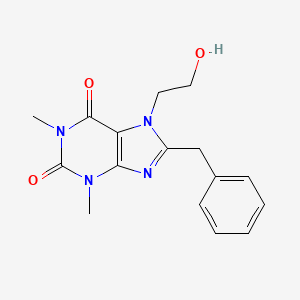![molecular formula C6H4N4 B14739339 Pyrido[2,3-d][1,2,3]triazine CAS No. 6133-40-0](/img/structure/B14739339.png)
Pyrido[2,3-d][1,2,3]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d][1,2,3]triazine is a heterocyclic compound that consists of a pyridine ring fused with a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrido[2,3-d][1,2,3]triazine can be synthesized through various methods. One common approach involves the cyclization of N-cyclohexyl derivatives with cyanoacetamide, followed by acylation or thioacylation processes and intramolecular heterocyclization . Another method includes the use of dicationic molten salts as catalysts under solvent-free conditions or in ethanol as a green solvent . These methods typically yield high purity products with good efficiency.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[2,3-d][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce reduced derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pyrido[2,3-d][1,2,3]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a kinase inhibitor, making it a candidate for cancer research.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which pyrido[2,3-d][1,2,3]triazine exerts its effects often involves the inhibition of specific enzymes or receptors. For example, it can inhibit protein kinases, which are essential for cell growth and proliferation . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells.
Comparación Con Compuestos Similares
Pyrido[2,3-d][1,2,3]triazine can be compared with other similar compounds such as pyridazine and pyrimidine derivatives. These compounds share similar structural features but differ in their chemical properties and applications . For instance:
Pyridazine: Known for its antimicrobial and anticancer activities.
Pyrimidine: Widely used in medicinal chemistry for the development of antiviral and anticancer drugs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block in synthetic chemistry. Ongoing research continues to explore its full potential in medicine, biology, and materials science.
Propiedades
Número CAS |
6133-40-0 |
|---|---|
Fórmula molecular |
C6H4N4 |
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
pyrido[2,3-d]triazine |
InChI |
InChI=1S/C6H4N4/c1-2-5-4-8-10-9-6(5)7-3-1/h1-4H |
Clave InChI |
KNCXKNGZYFKVMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=NN=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)







![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)

